2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features both phenylethynyl and trichloromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with trichloroacetic acid in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the trichloromethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trichloromethyl group.
Major Products
The major products formed from these reactions include carboxylic acids, phenylethyl derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism by which 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues, while the trichloromethyl group can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylethynyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(Phenylethynyl)-5-(dichloromethyl)-1,3,4-oxadiazole
- 2-(Phenylethynyl)-5-(bromomethyl)-1,3,4-oxadiazole
Uniqueness
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The trichloromethyl group is highly electronegative, which can influence the compound’s stability and reactivity in various chemical reactions .
Properties
CAS No. |
137888-30-3 |
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Molecular Formula |
C11H5Cl3N2O |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
2-(2-phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H5Cl3N2O/c12-11(13,14)10-16-15-9(17-10)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
ALCCMGHQXWDTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NN=C(O2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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